Bienvenue dans la boutique en ligne BenchChem!

3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Blood-brain barrier

3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-40-7) is a fully substituted benzofuro[3,2‑d]pyrimidine-2,4‑dione. The planar tetracyclic core combines a benzofuran ring fused to a pyrimidine-2,4‑dione, a scaffold explored for kinase (PKC, Cdc7), PARP‑1 and DHFR inhibition.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 892424-40-7
Cat. No. B2833723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS892424-40-7
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43
InChIInChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-9-4-5-10-17(16)26-19)22(21(23)25)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
InChIKeyUKPVIFNZYHYBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-40-7): Core Scaffold and Physicochemical Profile


3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-40-7) is a fully substituted benzofuro[3,2‑d]pyrimidine-2,4‑dione [1]. The planar tetracyclic core combines a benzofuran ring fused to a pyrimidine-2,4‑dione, a scaffold explored for kinase (PKC, Cdc7), PARP‑1 and DHFR inhibition [2][3][4]. The molecule carries an N3‑isopropyl and an N1‑(3‑methylbenzyl) substituent, giving it a computed logP (XLogP3) of 4.2, zero hydrogen‑bond donors, a topological polar surface area (TPSA) of 53.8 Ų and a molecular weight of 348.4 g mol⁻¹ [1]. These features distinguish it from earlier‑generation benzofuro[3,2‑d]pyrimidine probes and from isomeric quinazoline‑2,4‑diones that share the same molecular formula but a different ring fusion [1][5].

Why a Generic Benzofuro[3,2-d]pyrimidine-2,4-dione Cannot Replace 3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (892424-40-7)


The benzofuro[3,2‑d]pyrimidine‑2,4‑dione scaffold is not a single pharmacophore; biological activity is exquisitely sensitive to the N1 and N3 substituents [1][2]. The parent 1H‑unsubstituted scaffold (CAS 62208‑68‑8) has an XLogP3 of 1.2 and two hydrogen‑bond donors, whereas the title compound has an XLogP3 of 4.2 and zero H‑bond donors [1][3]. Substitution at N1 with a 3‑methylbenzyl group and at N3 with an isopropyl group dramatically alters lipophilicity, membrane permeability and target engagement. In the closely related quinazoline‑2,4‑dione series (exemplified by EMI48/EMI56), even minor N‑substituent changes switch selectivity between EGFR and mitochondrial targets . Consequently, a generic benzofuro[3,2‑d]pyrimidine‑2,4‑dione cannot be assumed to recapitulate the binding, selectivity or physicochemical profile of the title compound, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (892424-40-7)


Lipophilicity and Permeability Differentiation vs. the Parent Benzofuro[3,2-d]pyrimidine-2,4-dione Scaffold

The title compound exhibits an XLogP3 of 4.2, whereas the unsubstituted parent benzofuro[3,2‑d]pyrimidine‑2,4‑dione (CAS 62208‑68‑8) has an XLogP3 of 1.2 [1][2]. This 3.0 log unit increase indicates approximately 1,000‑fold higher predicted partition into octanol, correlating with enhanced membrane permeability. Additionally, the title compound has zero hydrogen‑bond donors (HBD = 0) compared with two donors in the parent scaffold [1][2].

Lipophilicity Drug-likeness Blood-brain barrier

Topological Polar Surface Area and Oral Bioavailability Differentiation vs. the Parent Scaffold

The title compound has a topological polar surface area (TPSA) of 53.8 Ų, whereas the parent scaffold has a TPSA of 67.4 Ų [1][2]. The reduced TPSA (Δ = −13.6 Ų) places the title compound further below the 140 Ų threshold commonly associated with good oral absorption, and below the 60‑70 Ų range considered optimal for CNS penetration [3].

Oral bioavailability Drug-likeness Veber rules

Scaffold Differentiation from Isomeric Quinazoline-2,4-diones (EMI48/EMI56 Class): Predicted Target Space Divergence

The benzofuro[3,2‑d]pyrimidine‑2,4‑dione scaffold is an oxygen‑bridged isostere of the quinazoline‑2,4‑dione scaffold exemplified by EMI48 and EMI56 (identical molecular formula C₂₁H₂₀N₂O₃) [1]. While quinazoline‑2,4‑diones in this MW range act as EGFR degradation inducers (EMI48 induces EGFR degradation at <5 µM), the benzofuro[3,2‑d]pyrimidine‑2,4‑dione scaffold has been validated against entirely different target classes—specifically CaPkc1 (Candida albicans PKC) and Cdc7 kinase [2][3].

Kinase inhibition Scaffold hopping Selectivity

Class-Level Anticancer Activity of Benzofuro[3,2-d]pyrimidines: Benchmarking Against Furo[2,3-d]pyrimidine Isomers

In a comparative study, benzofuro[3,2‑d]pyrimidine derivatives (compounds 12a–12c) were screened alongside furo[2,3‑d]pyrimidine isomers against HepG2, Bel‑7402 and HeLa cell lines [1]. The most potent furo[2,3‑d]pyrimidine (4a) showed an IC₅₀ of 0.70 µM against HepG2, while benzofuro[3,2‑d]pyrimidines exhibited distinct SAR, indicating that the ring fusion geometry significantly influences antitumor potency [1].

Anticancer Hepatocellular carcinoma Kinase inhibition

Class-Level Antifungal CaPkc1 Inhibition and Fluconazole Synergy: Evidence for Azole Resistance Restoration

Dao et al. (2018) demonstrated that benzofuro[3,2‑d]pyrimidine‑2,4‑dione derivatives, designed as cercosporamide mimetics, inhibit CaPkc1 and restore fluconazole susceptibility in a resistant Candida albicans strain [1]. At 100 µM, benzofuropyrimidinedione 23 exhibited a synergistic effect with fluconazole on growth inhibition [1]. A subsequent study (Tran et al., 2023) evaluated three benzofuro[3,2‑d]pyrimidine derivatives at 50, 100 and 150 µM, confirming concentration‑dependent CaPkc1 inhibition with optimal activity at 100 µM [2].

Antifungal Candida albicans Azole resistance

Recommended Application Scenarios for 3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (892424-40-7)


Antifungal Drug Discovery: CaPkc1-Focused Azole Resistance Reversal Programmes

The benzofuro[3,2‑d]pyrimidine‑2,4‑dione scaffold has demonstrated CaPkc1 inhibition and fluconazole synergy in resistant Candida albicans [1][2]. Researchers developing combination therapies to overcome clinical azole resistance can use the title compound as a scaffold‑hopping starting point or as a pharmacophore reference for structure‑guided optimisation, given its distinct N1‑(3‑methylbenzyl) and N3‑isopropyl substituent pattern that modulates both potency and physicochemical properties [3].

Kinase Inhibitor Library Design: Selective Cdc7 or PKC Probe Development

The benzofuro[3,2‑d]pyrimidine core is a validated kinase inhibitor scaffold, exemplified by XL413 (Cdc7 IC₅₀ = 3.4 nM) [1]. The title compound’s substitution pattern provides a distinct chemical vector for exploring selectivity within the kinome. Its favourable lipophilicity (XLogP3 = 4.2) and zero H‑bond donors make it a suitable fragment for cell‑permeable probe design [2].

CNS Drug Discovery: Blood‑Brain Barrier Penetrant Chemotype Exploration

With a TPSA of 53.8 Ų, XLogP3 of 4.2 and zero hydrogen‑bond donors, the title compound falls within the property space associated with CNS penetration according to the CNS MPO scoring system and Veber rules [1][2]. CNS‑focused programmes that require a rigid, planar heterocyclic core with favourable passive permeability can evaluate this compound as a synthetic intermediate or as a reference for SAR expansion targeting neurological kinase or PARP‑1 indications [3].

Scaffold‑Hopping Medicinal Chemistry: Orthogonal Chemotype to Quinazoline‑2,4‑diones

For teams seeking to escape EGFR‑associated liability while retaining a pyrimidine‑2,4‑dione pharmacophore, the benzofuro[3,2‑d]pyrimidine core offers an oxygen‑bridged isostere with a divergent target profile (PKC/Cdc7 vs. EGFR) [1][2]. The title compound’s N1‑(3‑methylbenzyl) group can serve as a synthetic handle for further diversification, enabling rapid exploration of structure‑activity relationships in kinase or antifungal projects [3].

Quote Request

Request a Quote for 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.